molecular formula C11H11NO5 B2851767 Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate CAS No. 1110727-49-5

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B2851767
CAS No.: 1110727-49-5
M. Wt: 237.211
InChI Key: WAALXFOGNROGJV-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, in particular, has garnered attention due to its potential use in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Safety and Hazards

The safety information for Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate includes hazard statements H315-H319-H335, which indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305 P351 P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields the desired compound with good purity and yield . The process involves a series of steps, including etherification and cyclization, to form the benzofuran ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The benzofuran ring can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate.

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Oxidized benzofuran compounds with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

This compound stands out due to its specific nitro group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-nitro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAALXFOGNROGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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